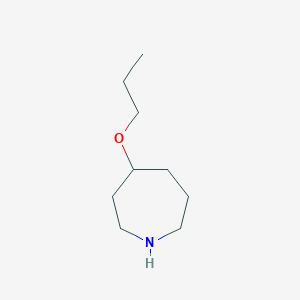![molecular formula C11H14BrCl2N3 B1522937 1-[4-(4-bromofenil)-1H-imidazol-2-il]etan-1-amina dihidrocloruro CAS No. 1258649-55-6](/img/structure/B1522937.png)
1-[4-(4-bromofenil)-1H-imidazol-2-il]etan-1-amina dihidrocloruro
Descripción general
Descripción
1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology: It serves as a tool in biological research, often used to study enzyme inhibition and protein interactions.
Medicine: The compound has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Imidazole Core: The imidazole ring is constructed using a condensation reaction between an aldehyde or ketone with an amine and a dicarboxylic acid.
Bromination: The imidazole core is then brominated at the 4-position to introduce the bromophenyl group.
Amination: The brominated imidazole is further reacted with an amine to introduce the ethan-1-amine group.
Formation of Dihydrochloride Salt: The final product is converted to its dihydrochloride salt form by treating it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact.
Types of Reactions:
Reduction: Reduction reactions may involve the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: Substitution reactions can occur at various positions on the imidazole ring, often involving the replacement of a bromine atom with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions typically require strong bases or nucleophiles, such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.
Reduction Products: Reduced forms of the compound, which may have different physical and chemical properties.
Substitution Products: Substituted imidazoles with different functional groups at the bromine position.
Mecanismo De Acción
The mechanism by which 1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor, binding to the active site of an enzyme and preventing its activity. The molecular targets and pathways involved would vary based on the biological system being studied.
Comparación Con Compuestos Similares
Imidazole: The parent compound, which lacks the bromophenyl and ethan-1-amine groups.
4-Bromophenyl-imidazole derivatives: Other compounds with similar structures but different substituents on the imidazole ring.
Uniqueness: 1-[4-(4-bromophenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other imidazole derivatives.
Propiedades
IUPAC Name |
1-[5-(4-bromophenyl)-1H-imidazol-2-yl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3.2ClH/c1-7(13)11-14-6-10(15-11)8-2-4-9(12)5-3-8;;/h2-7H,13H2,1H3,(H,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDPPZNELXSIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(N1)C2=CC=C(C=C2)Br)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



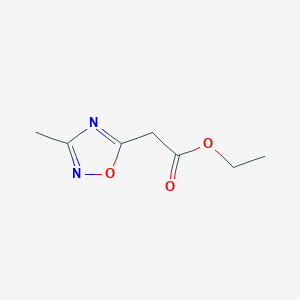
![2-Amino-2-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B1522857.png)
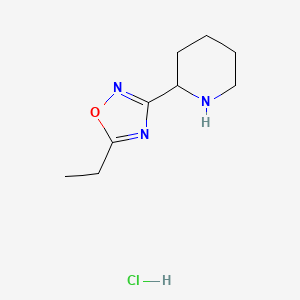
![[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1522860.png)

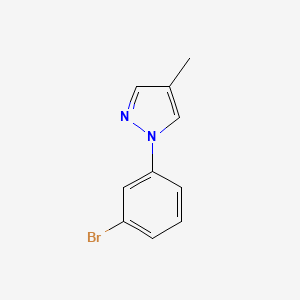
![2-{3-[(2-Methylphenyl)methoxy]phenyl}acetic acid](/img/structure/B1522865.png)
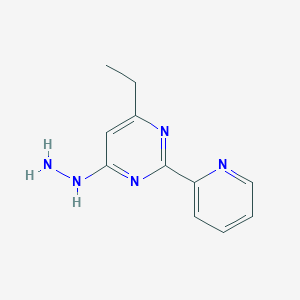
![ethyl 5-(chloromethyl)-2-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1522868.png)
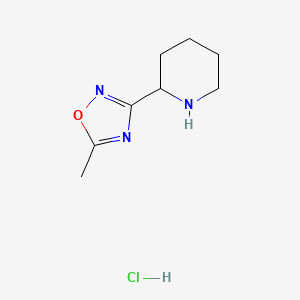
![2,2,2-trifluoroethyl N-[3-(5-methyl-1H-pyrazol-4-yl)propyl]carbamate hydrochloride](/img/structure/B1522873.png)
![2-[Ethyl(methyl)amino]-2-phenylacetic acid hydrochloride](/img/structure/B1522875.png)
